MMP3 inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

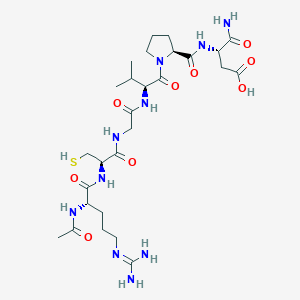

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N10O9S/c1-13(2)21(26(46)37-9-5-7-18(37)25(45)34-16(22(28)42)10-20(40)41)36-19(39)11-32-23(43)17(12-47)35-24(44)15(33-14(3)38)6-4-8-31-27(29)30/h13,15-18,21,47H,4-12H2,1-3H3,(H2,28,42)(H,32,43)(H,33,38)(H,34,45)(H,35,44)(H,36,39)(H,40,41)(H4,29,30,31)/t15-,16-,17-,18-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEFMRZLMKSOMI-SOADLSRISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46N10O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MMP-3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase critically involved in the turnover of the extracellular matrix (ECM). Its dysregulation is implicated in a multitude of pathological conditions, including arthritis, cancer, and cardiovascular diseases. Consequently, the development of potent and selective MMP-3 inhibitors is a significant focus of therapeutic research. This technical guide provides a comprehensive overview of the mechanism of action of MMP-3 inhibitors, detailing their molecular interactions, the signaling pathways they modulate, and the experimental protocols used for their evaluation.

Introduction to MMP-3

MMP-3 is a member of the stromelysin subgroup of the MMP family. It is secreted as an inactive zymogen (pro-MMP-3) and requires proteolytic cleavage for activation. Once activated, MMP-3 exhibits broad substrate specificity, degrading a variety of ECM components such as proteoglycans, fibronectin, laminin, and type IV collagen.[1] A crucial function of MMP-3 is the activation of other pro-MMPs, including pro-collagenases (pro-MMP-1, pro-MMP-8, pro-MMP-13) and pro-gelatinase B (pro-MMP-9), thereby initiating a proteolytic cascade that leads to extensive tissue remodeling.[1][2][3]

Core Mechanism of MMP-3 Inhibition

The fundamental mechanism of action for the majority of MMP-3 inhibitors involves the chelation of the catalytic zinc ion (Zn²⁺) residing within the active site of the enzyme. This zinc ion is essential for the hydrolytic activity of MMP-3. By binding to this zinc ion, inhibitors block the enzyme's ability to cleave its substrates. The primary modes of inhibition include:

-

Competitive Inhibition: Inhibitors with structural similarity to the natural substrates of MMP-3 bind to the active site, directly competing with the substrate for access to the catalytic zinc ion.

-

Non-competitive Inhibition: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the active site's geometry and reduces its catalytic efficiency.

-

Allosteric Modulation: Allosteric modulators bind to a site other than the active site, causing conformational changes that decrease the enzyme's activity without directly blocking substrate binding.

Quantitative Data on MMP-3 Inhibitors

The potency of MMP-3 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes these values for several well-characterized MMP-3 inhibitors.

| Inhibitor | Type | Target MMPs | MMP-3 IC50 (nM) | MMP-3 Ki (nM) | Other Notable Targets (IC50/Ki in nM) |

| Batimastat (BB-94) | Broad-spectrum, Hydroxamate | MMP-1, -2, -3, -7, -9 | 20[1][4][5][6][7] | - | MMP-1 (3), MMP-2 (4), MMP-7 (6), MMP-9 (4)[4][5][6][7] |

| Marimastat (BB-2516) | Broad-spectrum, Hydroxamate | MMP-1, -2, -3, -7, -9, -14 | 115[8] | 20[9] | MMP-1 (5), MMP-2 (6), MMP-7 (13), MMP-9 (3), MMP-14 (9)[3][10] |

| Tanomastat (BAY 12-9566) | Non-peptidic, Carboxylate | MMP-2, -3, -9, -13 | <130[8] | 143[11] | MMP-2 (11), MMP-9 (301), MMP-13 (1470)[11] |

| Prinomastat (AG3340) | Broad-spectrum, Hydroxamate | MMP-1, -2, -3, -9, -13 | 6.3[3] | 0.3[3] | MMP-1 (79), MMP-2 (0.05), MMP-9 (5.0), MMP-13 (0.03)[3] |

| NNGH | Broad-spectrum | MMP-1, -3, -7, -8, -9, -10, -12, -13, -20 | - | 130[12] | MMP-1 (170), MMP-8 (9), MMP-9 (2.6), MMP-10 (100), MMP-12 (4.3), MMP-13 (3.1), MMP-20 (17)[12] |

| TAPI-0 | Broad-spectrum, Hydroxamate | TACE, MMPs | - | - | TACE (100)[13] |

Signaling Pathways Modulated by MMP-3 and its Inhibitors

MMP-3 expression and activity are tightly regulated by complex signaling networks. Inhibitors of MMP-3 can therefore have far-reaching effects on these pathways.

Upstream Regulation of MMP-3 Expression

Inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are potent inducers of MMP-3 expression. They initiate signaling cascades that converge on key transcription factors.

-

NF-κB Pathway: TNF-α and IL-1β activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus and bind to the promoter region of the MMP3 gene, driving its transcription.[14][15][16]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also activated by TNF-α and IL-1β. These kinases phosphorylate and activate transcription factors like AP-1 (a dimer of c-Jun and c-Fos), which in turn binds to the MMP3 promoter to enhance its expression.[17][18][19][20][21]

Downstream Effects of MMP-3 and Inhibition

Activated MMP-3 has a wide array of downstream targets. MMP-3 inhibitors prevent these proteolytic events.

-

ECM Degradation: MMP-3 directly degrades key components of the extracellular matrix, including fibronectin, laminin, and various collagens (types III, IV, IX, and X).[5][6][22]

-

Activation of other MMPs: A primary role of MMP-3 is to activate other pro-MMPs, such as pro-MMP-1, pro-MMP-9, and pro-MMP-13, leading to a broader degradation of the ECM.[1][2][3]

-

Wnt Signaling Pathway Modulation: MMP-3 can regulate the Wnt signaling pathway. The hemopexin domain of MMP-3 can bind to and inactivate the non-canonical Wnt ligand, Wnt5b. This inactivation of Wnt5b, which normally inhibits canonical Wnt signaling, leads to an indirect enhancement of the canonical Wnt pathway, resulting in the nuclear translocation of β-catenin and the transcription of Wnt target genes.[11][23][24][25][26][27][28]

Experimental Protocols

MMP-3 Inhibitor Screening Assay (FRET-based)

This protocol is adapted from commercially available fluorescence resonance energy transfer (FRET) based assay kits.[9][12][24][29][30]

Principle: A fluorogenic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by MMP-3, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. Inhibitors will prevent this cleavage, leading to a lower fluorescence signal.

Materials:

-

Recombinant human MMP-3 enzyme

-

FRET-based MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

Known MMP-3 inhibitor (e.g., NNGH) for positive control

-

Test compounds (potential inhibitors)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~325/393 nm for Mca/Dpa)

Procedure:

-

Reagent Preparation:

-

Reconstitute the MMP-3 enzyme in assay buffer to the desired stock concentration.

-

Dissolve the FRET substrate in DMSO to create a stock solution and then dilute in assay buffer to the working concentration.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add 50 µL of assay buffer.

-

Control wells (no inhibitor): Add 40 µL of assay buffer and 10 µL of MMP-3 enzyme solution.

-

Positive control wells: Add 30 µL of assay buffer, 10 µL of the known inhibitor solution, and 10 µL of MMP-3 enzyme solution.

-

Test compound wells: Add 30 µL of assay buffer, 10 µL of the test compound dilution, and 10 µL of MMP-3 enzyme solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the MMP-3 substrate solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C.

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each test compound concentration relative to the control (no inhibitor).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Gelatin Zymography for MMP Activity

This protocol provides a method to detect the activity of gelatinases (like MMP-2 and MMP-9, which can be activated by MMP-3) in biological samples.[1][2][6][22][31]

Principle: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing active MMPs to digest the gelatin. Staining the gel with Coomassie Blue reveals areas of digestion as clear bands against a blue background.

Materials:

-

Polyacrylamide gel solution with 0.1% gelatin

-

Non-reducing sample buffer

-

Tris-Glycine-SDS running buffer

-

Renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Sample Preparation: Mix samples (e.g., cell culture media) with non-reducing sample buffer. Do not boil the samples.

-

Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.

-

Renaturation: After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.

-

Development: Incubate the gel in developing buffer overnight at 37°C.

-

Staining: Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

-

Destaining: Destain the gel until clear bands of gelatinolytic activity are visible against a blue background.

-

Analysis: The molecular weight of the active MMPs can be estimated by comparing their migration to that of protein standards. The intensity of the bands corresponds to the level of enzyme activity.

Experimental Workflow for MMP-3 Inhibitor Development

The development of a novel MMP-3 inhibitor typically follows a structured workflow from initial in vitro screening to in vivo validation.[9][12][32][33][34][35][36][37][38]

References

- 1. Structural studies of the MMP-3 interaction with triple-helical collagen introduce new roles for the enzyme in tissue remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of activation of tissue procollagenase by matrix metalloproteinase 3 (stromelysin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of progelatinase B (proMMP-9) by active collagenase-3 (MMP-13) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms for pro matrix metalloproteinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Proteomics Reveals Changes Induced by TIMP-3 on Cell Membrane Composition and Novel Metalloprotease Substrates [mdpi.com]

- 9. paperlesslabacademy.com [paperlesslabacademy.com]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Role for Matrix Metalloproteinases In Regulating Mammary Stem Cell Function via the Wnt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Time-Resolved Analysis of Matrix Metalloproteinase Substrates in Complex Samples | Springer Nature Experiments [experiments.springernature.com]

- 14. NF-κB AND ZBP-89 REGULATE MMP-3 EXPRESSION VIA A POLYMORPHIC SITE IN THE PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. NF kappa B and Matrix Metalloproteinase induced Receptor Cleavage in the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

- 18. researchgate.net [researchgate.net]

- 19. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. A role for matrix metalloproteinases in regulating mammary stem cell function via the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Wnt/β-catenin signaling pathway may regulate the expression of angiogenic growth factors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Wnt signaling induces MMP expression and regulates T cell transmigration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. In vivo, in vitro and in silico | HEALTH SCIENCES AND DISEASE [hsd-fmsb.org]

- 33. Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Enzyme-mediated drug-drug interactions: a review of in vivo and in vitro methodologies, regulatory guidance, and translation to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

The Intricate Dance of Inhibition: A Technical Guide to the Structure-Activity Relationship of MMP-3 Inhibitors

For Immediate Release

A Deep Dive into the Molecular Landscape of Stromelysin-1 (MMP-3) Inhibition for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of inhibitors targeting matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1. MMP-3 is a key enzyme implicated in a variety of physiological and pathological processes, including tissue remodeling, arthritis, and cancer.[1] Understanding the molecular interactions that govern the potency and selectivity of its inhibitors is paramount for the development of novel therapeutics.

The MMP-3 Active Site: A Target for Selective Inhibition

The catalytic activity of MMP-3 is dependent on a zinc ion located within its active site.[1] This active site is a complex cleft with several subsites (S1', S2', S1, etc.) that accommodate the side chains of the substrate. The design of potent and selective MMP-3 inhibitors hinges on optimizing interactions with these subsites while incorporating a zinc-binding group (ZBG) to coordinate with the catalytic zinc ion. A key feature for achieving selectivity for MMP-3 over other MMPs is the exploitation of the deep S1' pocket. Key amino acid residues, including Leu164, Ala165, and Glu202, play a crucial role in inhibitor binding through hydrogen bonding and other non-covalent interactions.

Key Structure-Activity Relationships of MMP-3 Inhibitors

The development of MMP-3 inhibitors has led to the exploration of diverse chemical scaffolds. The following sections summarize the SAR for prominent classes of these inhibitors.

Hydroxamate-Based Inhibitors

Hydroxamic acids are potent zinc-chelating groups and have been a cornerstone in the design of MMP inhibitors.[2] However, early hydroxamate inhibitors often suffered from a lack of selectivity, leading to off-target effects.

Systematic modifications of the succinyl hydroxamate scaffold have revealed critical SAR insights. Optimization of the P1' and P3' groups has been shown to significantly enhance both potency and selectivity for MMP-3. For instance, the introduction of bulky and hydrophobic groups at the P1' position can lead to favorable interactions within the deep S1' pocket of MMP-3.

Table 1: Structure-Activity Relationship of Succinyl Hydroxamate Inhibitors against MMP-3

| Compound | P1' Substituent | P3' Substituent | MMP-3 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-14 IC50 (nM) |

| 4a | Phenyl | Methyl | 100 | >50000 | 2000 | 1000 | 2500 |

| 4j | 4-(4-Fluorophenoxy)phenyl | Isopropyl | 5.9 | 51000 | 1790 | 840 | 1900 |

| Marimastat | - | - | 200 | 5 | 6 | 3 | 1.8 |

Data compiled from multiple sources.[2][3]

Non-Hydroxamate Inhibitors

To overcome the limitations of hydroxamates, significant effort has been directed towards identifying alternative ZBGs and non-chelating inhibitors. These efforts have led to the discovery of inhibitors with improved selectivity profiles.

A series of piperazine-based inhibitors have been developed that exhibit high affinity for MMP-3. These compounds typically feature a zinc-binding group, a central piperazine core, and substituents designed to interact with the S1' pocket. X-ray crystallography studies of these inhibitors complexed with MMP-3 have provided detailed insights into their binding modes.

Table 2: Structure-Activity Relationship of Piperazine-Based Inhibitors against MMPs

| Compound | R1 Substituent | MMP-1 IC50 (nM) | MMP-3 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) |

| Inhibitor A | H | >1000 | 250 | 150 | 50 |

| Inhibitor B | 4-Methoxybenzenesulfonyl | 24 | 18 | 1.9 | 1.3 |

Data represents a selection of compounds from published studies.

Experimental Protocols for MMP-3 Inhibition Assays

The evaluation of MMP-3 inhibitors is predominantly carried out using fluorometric assays. These assays rely on the cleavage of a specific fluorogenic substrate by the enzyme, leading to an increase in fluorescence.

General Fluorometric MMP-3 Inhibition Assay Protocol

1. Reagent Preparation:

- Assay Buffer: Typically 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5.

- Recombinant Human MMP-3 (pro-MMP-3): Reconstitute in assay buffer.

- Activator (APMA - 4-aminophenylmercuric acetate): Prepare a stock solution (e.g., 1 M in DMSO) and dilute to a working concentration (e.g., 1 mM) in assay buffer.

- Fluorogenic Substrate: A FRET-based peptide substrate, such as Mca-RPKPVE-Nval-WRK(Dnp)-NH2, is commonly used. Prepare a stock solution in DMSO and dilute to the final working concentration in assay buffer.

- Inhibitor: Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

2. Enzyme Activation:

- Incubate the pro-MMP-3 with the APMA working solution at 37°C. The incubation time for MMP-3 is typically 24 hours.[3][4]

3. Assay Procedure (96-well plate format):

- Add 50 µL of assay buffer to all wells.

- Add 10 µL of serially diluted inhibitor to the test wells. Add 10 µL of DMSO to the control wells.

- Add 20 µL of activated MMP-3 enzyme solution to all wells except the substrate control wells.

- Pre-incubate the plate at 37°C for 10-15 minutes.

- Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for Mca/Dnp FRET pair) in a kinetic mode for 30-60 minutes at 37°C.[5]

4. Data Analysis:

- Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

- Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Concepts in MMP-3 Inhibition

General Pharmacophore Model for MMP-3 Inhibition

A general pharmacophore model for MMP-3 inhibitors highlights the essential features for effective binding. This includes a zinc-binding group, a scaffold that correctly positions the functional groups, and moieties that can favorably interact with the S1' and other subsites of the enzyme.

Caption: General pharmacophore model for MMP-3 inhibitors.

Experimental Workflow for MMP-3 Inhibitor Screening

The process of identifying and characterizing MMP-3 inhibitors follows a structured workflow, from initial screening to detailed kinetic analysis.

Caption: A typical workflow for screening MMP-3 inhibitors.

Key Inhibitor Interactions in the MMP-3 Active Site

The binding of a potent and selective inhibitor within the MMP-3 active site involves a network of specific interactions with key amino acid residues.

Caption: Key interactions of an inhibitor in the MMP-3 active site.

References

Technical Guide: Chemical and Biological Properties of MMP Inhibitor III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMPs, particularly MMP-3 (stromelysin-1), is implicated in various pathological processes, including arthritis, tumor invasion, and metastasis.[2][3] MMP-3 degrades a broad range of ECM substrates, including collagen types II, III, IV, IX, and X, proteoglycans, fibronectin, laminin, and elastin.[2] Furthermore, it can activate other pro-MMPs, such as pro-MMP-1 and pro-MMP-9, amplifying the proteolytic cascade.[2] This central role in ECM turnover makes MMP-3 an attractive target for therapeutic intervention.

This technical guide provides a comprehensive overview of the chemical and biological properties of a commercially available compound designated as MMP Inhibitor III, a tool compound used in the study of MMP-3. It is important to note that compounds from different suppliers marketed as "MMP Inhibitor III" may have distinct chemical structures. This guide will specify the supplier when presenting structural and inhibitory data to avoid ambiguity.

Chemical Properties

There appear to be at least two different chemical entities marketed as "MMP Inhibitor III." The properties of each are detailed below.

MMP Inhibitor III (Sigma-Aldrich/Calbiochem)

This compound is described as a homophenylalanine-hydroxamic acid-based broad-spectrum inhibitor of matrix metalloproteinases. It is supplied as a racemic mixture and is cell-permeable and reversible.

| Property | Value | Reference |

| Synonym(s) | MMP Inhibitor III | |

| CAS Number | 927827-98-3 | |

| Empirical Formula | C₁₉H₂₉N₃O₄ | |

| Molecular Weight | 363.45 g/mol | |

| Appearance | Off-white lyophilized solid | |

| Solubility | DMSO: 5 mg/mL | |

| Purity | ≥90% (TLC) | |

| Storage | -20°C |

MMP-3 Inhibitor III (Santa Cruz Biotechnology)

This compound is described as a potent MMP-3 inhibitor with some MMP-2 inhibitory activity.[4]

| Property | Value | Reference |

| Alternate Name | N-[[(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino]carbonyl]-L-phenylalanine | [4] |

| Molecular Formula | C₁₂H₁₂N₄O₃S₂ | [4] |

| Molecular Weight | 324.4 g/mol | [4] |

| Purity | ≥95% | [4] |

Biological Activity and Quantitative Data

Inhibitory Potency (Sigma-Aldrich/Calbiochem product)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for MMP Inhibitor III against various matrix metalloproteinases.

| Target MMP | IC₅₀ (nM) | Reference |

| MMP-1 | 7.4 | |

| MMP-2 | 2.3 | |

| MMP-3 | 135 | |

| MMP-7 | 10 - 100 | |

| MMP-13 | 1 - 10 |

Mechanism of Action and Signaling Pathways

MMP inhibitors primarily function by chelating the zinc ion present in the active site of the enzyme, which is essential for its catalytic activity.[1] By blocking the active site, the inhibitor prevents the binding and cleavage of ECM substrates.

The expression and activity of MMP-3 are regulated by complex signaling pathways, often initiated by inflammatory cytokines and growth factors such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[5][6] These stimuli can activate downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which in turn upregulate the transcription of the MMP3 gene.[6]

MMP-3 Signaling and Inhibition Pathway

Experimental Protocols

MMP-3 Inhibitor Screening Assay (Fluorometric)

The following is a generalized protocol for screening MMP-3 inhibitors using a fluorescence resonance energy transfer (FRET) substrate. This method is commonly employed in high-throughput screening.[7][8]

Materials:

-

MMP-3 Enzyme (recombinant)

-

MMP-3 Assay Buffer

-

FRET-based MMP-3 Substrate

-

Inhibitor Control (e.g., GM6001)

-

Test Inhibitor (MMP Inhibitor III)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 325/393 nm)

Procedure:

-

Reagent Preparation:

-

Allow all reagents to warm to room temperature.

-

Reconstitute the MMP-3 enzyme in assay buffer to the desired stock concentration. Aliquot and store at -80°C.

-

Prepare serial dilutions of the test inhibitor and inhibitor control in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to the respective wells:

-

Blank: Assay Buffer

-

Control (No Inhibitor): Assay Buffer, MMP-3 Enzyme

-

Inhibitor Control: Inhibitor Control dilution, MMP-3 Enzyme

-

Test Inhibitor: Test Inhibitor dilution, MMP-3 Enzyme

-

-

The final volume in each well should be equalized with assay buffer.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10-15 minutes to allow for enzyme-inhibitor interaction.

-

-

Reaction Initiation:

-

Add the FRET-based MMP-3 substrate to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately begin reading the fluorescence intensity at Ex/Em = 325/393 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time) for each well.

-

Determine the percent inhibition for each concentration of the test inhibitor relative to the control (no inhibitor).

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

-

References

- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 2. MMP3 - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. scbt.com [scbt.com]

- 5. Signal pathways involved in the production of MMP-1 and MMP-3 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit - Elabscience® [elabscience.com]

The Role of MMP-3 Inhibition in Cardiovascular Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components.[1][2] Its substrates include collagens, fibronectin, laminin, and proteoglycans.[1][3] Beyond its direct enzymatic activity, MMP-3 is a key activator of other MMPs, such as MMP-1 and MMP-9, amplifying its impact on tissue remodeling.[2][3] While essential for physiological processes, dysregulated MMP-3 activity is strongly implicated in the pathogenesis of various cardiovascular diseases, including atherosclerosis, myocardial infarction (MI), and heart failure.[1][4] This technical guide provides an in-depth analysis of the role of MMP-3 in cardiovascular disease and the therapeutic potential of its inhibition, with a focus on preclinical data and experimental methodologies.

The Pathophysiological Role of MMP-3 in Cardiovascular Disease

MMP-3 contributes to cardiovascular pathology through several mechanisms:

-

Atherosclerosis: MMP-3 is present in atherosclerotic plaques and contributes to the degradation of the fibrous cap, a critical step leading to plaque instability and rupture.[2] Macrophage-derived foam cells within these plaques are a major source of MMP-3.[2] Elevated MMP-3 levels have been associated with an increased risk of cardiovascular events and are considered an independent prognostic marker in patients with stable coronary artery disease.[2]

-

Myocardial Infarction and Cardiac Remodeling: Following a myocardial infarction, MMP-3 levels increase and are associated with adverse left ventricular remodeling and the development of heart failure.[4] MMP-3's role in ECM turnover contributes to changes in the structural integrity of the myocardium.[4]

-

Cardiac Fibrosis: In the context of heart failure, MMP-3 is involved in the complex process of myocardial fibrosis, which leads to stiffening of the heart muscle and impaired cardiac function.[5]

MMP-3 Inhibitors: Mechanism of Action

MMP-3 inhibitors are compounds designed to block the enzymatic activity of MMP-3. The primary mechanism of action for most MMP inhibitors involves the chelation of the zinc ion located in the active site of the enzyme.[1] This interaction prevents the binding of MMP-3 to its substrates, thereby inhibiting ECM degradation. MMP inhibitors can be classified based on their mechanism, including competitive, non-competitive, and allosteric modulators.[1]

Quantitative Data on MMP-3 Inhibitors

The following tables summarize the in vitro potency of several MMP inhibitors against MMP-3 and other related MMPs. It is important to note that many of these are broad-spectrum inhibitors, and their effects are not limited to MMP-3.

| Inhibitor | Target(s) | IC50 / Ki (nM) for MMP-3 | Other Notable MMP Targets (IC50 / Ki in nM) | Reference |

| Prinomastat (AG3340) | Broad Spectrum MMP Inhibitor | 6.3 (IC50) | MMP-1 (79), MMP-9 (5.0), MMP-2 (Ki 0.05), MMP-13 (Ki 0.03), MMP-9 (Ki 0.26) | [6] |

| Marimastat (BB-2516) | Broad Spectrum MMP Inhibitor | 3 (IC50) | MMP-9 (3), MMP-1 (5), MMP-2 (6), MMP-14 (9), MMP-7 (13) | [7] |

| CP-471,474 | Broad Spectrum MMP Inhibitor | 16 (IC50) | MMP-2 (0.7), MMP-13 (0.9), MMP-9 (13), MMP-1 (1170) | [8] |

| L-758,354 | Carboxylate-based Inhibitor | 10 (Ki) | MMP-2 (17) | [1] |

Preclinical Efficacy of MMP Inhibition in Cardiovascular Models

| Inhibitor | Animal Model | Disease | Key Findings | Reference |

| Marimastat | Human Internal Mammary Artery Culture | Intimal Hyperplasia | Significantly reduced neointimal thickness in a dose-dependent manner. Reduced levels of active MMP-2 and MMP-9. | [9] |

| CP-471,474 | Mouse Model of Myocardial Infarction | Left Ventricular Remodeling | Attenuated early left ventricular dilation after MI. | [8] |

| MMPI-1154 & MMPI-1260 | Rat Model of Acute Myocardial Infarction | Myocardial Infarction | MMPI-1154 (1 µmol/kg) and MMPI-1260 (3 µmol/kg) significantly reduced infarct size. | [10] |

Signaling Pathways Involving MMP-3 in Cardiovascular Disease

The expression and activity of MMP-3 are regulated by complex signaling cascades, often initiated by inflammatory cytokines.

Caption: Inflammatory signaling leading to MMP-3 activation in atherosclerosis.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of MMP-3 inhibitors. Below are representative protocols based on published studies.

In Vivo Model of Acute Myocardial Infarction in Rats

This protocol is adapted from studies investigating the cardioprotective effects of MMP inhibitors.[10]

Caption: Workflow for testing MMP inhibitors in a rat model of AMI.

Methodology:

-

Animal Model: Adult male Wistar rats are used. For studies involving hypercholesterolemia, rats are fed a high-fat diet for 12 weeks prior to the experiment.[10]

-

Anesthesia and Surgical Preparation: Animals are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce ischemia.

-

Ischemia-Reperfusion: The LAD is occluded for 30 minutes, followed by 120 minutes of reperfusion.[10]

-

Inhibitor Administration: The MMP inhibitor, dissolved in a suitable vehicle (e.g., DMSO), is administered intravenously at a specific time point during ischemia (e.g., at the 25th minute).[10]

-

Infarct Size Assessment: At the end of the reperfusion period, the heart is excised, and the infarct size is determined using staining techniques such as triphenyltetrazolium chloride (TTC). The area at risk and the infarcted area are quantified.

In Vitro MMP-2 Activity Assay

This protocol is based on methods used to screen for MMP inhibitory activity.[11]

Methodology:

-

Enzyme and Substrate: A recombinant human MMP-2 catalytic domain is used. A fluorogenic peptide substrate is employed for the assay.

-

Inhibitor Incubation: The MMP-2 enzyme is pre-incubated with varying concentrations of the test inhibitor for 30 minutes in an appropriate buffer (e.g., 50 mM Tris, 5 mM CaCl2, 300 mM NaCl, 20 µM ZnSO4, pH 7.5).[11]

-

Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The fluorescence is measured over time using a plate reader to determine the rate of substrate cleavage.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The inhibition of MMP-3 presents a promising therapeutic strategy for the treatment of cardiovascular diseases. The available preclinical data demonstrate that MMP inhibitors can attenuate key pathological processes such as adverse cardiac remodeling and intimal hyperplasia.[8][9] However, the clinical translation of broad-spectrum MMP inhibitors has been challenging due to off-target effects.[12] Future research should focus on the development of highly selective MMP-3 inhibitors to minimize side effects and maximize therapeutic efficacy. Furthermore, a deeper understanding of the specific roles of MMP-3 in different stages of cardiovascular disease will be crucial for designing effective treatment regimens. The use of advanced experimental models and biomarker strategies will be instrumental in advancing this field.

References

- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Matrix Metalloproteinase-3 In the Development of Atherosclerosis and Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MMP3 as a Molecular Link: Unraveling the Connection Between Ankylosing Spondylitis and Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix Metalloproteinases in Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlations of MMP-1, MMP-3, and MMP-12 with the degree of atherosclerosis, plaque stability and cardiovascular and cerebrovascular events - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Marimastat inhibits neointimal thickening in a model of human arterial intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

In Silico Modeling of MMP-3 Inhibition: A Technical Guide

Abstract

Matrix metalloproteinase-3 (MMP-3), or stromelysin-1, is a key enzyme implicated in the degradation of the extracellular matrix and the activation of other MMPs.[1][2] Its dysregulation is associated with numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases.[1][3] Consequently, the development of specific MMP-3 inhibitors is a significant focus of therapeutic research. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, have become indispensable tools in the rational design and evaluation of potent and selective MMP-3 inhibitors. This technical guide provides an in-depth overview of the computational methodologies employed to investigate the interaction between MMP-3 and its inhibitors, using chlorogenic acid and harmine as illustrative examples. Detailed experimental protocols, quantitative data summaries, and visual representations of pertinent biological pathways and computational workflows are presented to aid researchers in this field.

Introduction to MMP-3 and Its Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for tissue remodeling and the breakdown of the extracellular matrix (ECM).[1][2] MMP-3 exhibits a broad substrate specificity, degrading collagen types II, III, IV, IX, and X, as well as proteoglycans, fibronectin, laminin, and elastin.[1] Furthermore, it plays a crucial role in the activation cascade of other MMPs, including MMP-1, MMP-7, and MMP-9.[1] The expression and activity of MMP-3 are tightly regulated; however, in various disease states, this regulation is disrupted, leading to excessive ECM degradation and contributing to disease progression.

The inhibition of MMP-3 is a promising therapeutic strategy. A variety of small molecules have been investigated for their potential to inhibit MMP-3 activity. This guide will focus on the in silico analysis of two such inhibitors:

-

Chlorogenic Acid: A natural polyphenol found in coffee and various plants, which has been shown to exhibit inhibitory activity against MMP-3.[3][4][5]

-

Harmine: A β-carboline alkaloid with demonstrated anti-cancer properties, which has been identified as a specific inhibitor of MMP-3.[6]

Signaling Pathways Regulating MMP-3 Expression

The expression of MMP-3 is regulated by a complex network of intracellular signaling pathways, primarily initiated by pro-inflammatory cytokines and growth factors. Understanding these pathways is crucial for identifying upstream targets that could modulate MMP-3 production. The primary signaling cascades converging on the regulation of MMP-3 gene expression include the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by cytokines such as Tumor Necrosis Factor-alpha (TNF-α), the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of target genes, including MMP3.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of cellular processes, including inflammation and cell proliferation. Growth factors and cytokines can activate a cascade of kinases (e.g., MEK, ERK, JNK, p38), which in turn phosphorylate and activate transcription factors that promote MMP-3 gene expression.

In Silico Methodologies for Studying MMP-3 Inhibition

Computational approaches play a pivotal role in elucidating the molecular mechanisms of inhibitor binding and in the discovery of novel therapeutic agents. The general workflow for these studies is outlined below.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a valuable tool for virtual screening and for understanding the binding mode of inhibitors.

Experimental Protocol: Molecular Docking of Chlorogenic Acid with MMP-3 using AutoDock

-

Protein Preparation:

-

The three-dimensional structure of MMP-3 is retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens and Kollman charges are added to the protein structure using AutoDock Tools (ADT).

-

The prepared protein structure is saved in the PDBQT file format.

-

-

Ligand Preparation:

-

The 3D structure of chlorogenic acid is obtained from a chemical database (e.g., PubChem).

-

The ligand's geometry is optimized using a suitable method (e.g., molecular mechanics).

-

Gasteiger charges are computed, and non-polar hydrogens are merged in ADT.

-

The prepared ligand is saved in the PDBQT format.

-

-

Grid Box Generation:

-

A grid box is defined to encompass the active site of MMP-3. The dimensions and center of the grid are set to cover the catalytic zinc ion and surrounding residues.

-

-

Docking Simulation:

-

The Lamarckian Genetic Algorithm (LGA) is typically employed for the docking calculations in AutoDock.

-

A set number of docking runs (e.g., 100) are performed.

-

The results are clustered based on root-mean-square deviation (RMSD).

-

-

Analysis of Results:

-

The binding energy of the most favorable docking pose is recorded.

-

The interactions (e.g., hydrogen bonds, hydrophobic interactions) between chlorogenic acid and the active site residues of MMP-3 are visualized and analyzed.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of the stability of the binding pose and a more detailed analysis of the intermolecular interactions.

Experimental Protocol: MD Simulation of MMP-3-Inhibitor Complex using GROMACS

-

System Preparation:

-

The docked complex of MMP-3 and the inhibitor (e.g., harmine) is used as the starting structure.

-

A suitable force field (e.g., AMBER, CHARMM) is chosen for both the protein and the ligand. Ligand parameters may need to be generated.

-

The complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P).

-

Ions are added to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

The energy of the system is minimized to remove steric clashes and unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.

-

The pressure of the system is then equilibrated under NPT (constant number of particles, pressure, and temperature) conditions. Positional restraints on the protein and ligand are often applied and gradually released during equilibration.

-

-

Production MD:

-

A production MD simulation is run for a specified duration (e.g., 100 ns) without restraints.

-

The trajectory of the simulation (atomic coordinates over time) is saved for analysis.

-

-

Trajectory Analysis:

-

The stability of the complex is assessed by calculating the RMSD of the protein and ligand over time.

-

The flexibility of different regions of the protein is analyzed by calculating the root-mean-square fluctuation (RMSF).

-

The persistence of key interactions (e.g., hydrogen bonds) is monitored throughout the simulation.

-

Binding Free Energy Calculations

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of a ligand to a protein from the MD simulation trajectory.

Experimental Protocol: MM/PBSA Binding Free Energy Calculation

-

Snapshot Extraction:

-

A number of snapshots (conformations) of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the MD trajectory.

-

-

Energy Calculations:

-

For each component in each snapshot, the molecular mechanics energy, the polar solvation free energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation free energy (often estimated from the solvent-accessible surface area) are calculated.

-

-

Binding Free Energy Estimation:

-

The binding free energy is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

-

The entropic contribution to binding can also be estimated, for instance, through normal mode analysis, although this is computationally expensive and sometimes omitted in relative binding energy comparisons.

-

Quantitative Data Summary

The following tables summarize the quantitative data obtained from in silico studies of chlorogenic acid and harmine as MMP-3 inhibitors.

Table 1: Molecular Docking Results for MMP-3 Inhibitors

| Inhibitor | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Chlorogenic Acid | AutoDock | -8.17 | Not specified in abstract | [3][5] |

| Harmine | BIOVIA DiscoveryStudio™ | Not explicitly stated | Zn2+, His205, His211, Val163 | [6] |

Table 2: In Vitro Inhibition Data for MMP-3 Inhibitors

| Inhibitor | Assay Type | IC50 | Reference |

| Harmine | Enzyme activity assay | 7.9 µM | [6] |

Table 3: Interaction Distances from Molecular Dynamics of Harmine with MMP-3 Active Site

| Interacting Atoms | Distance (Å) | Reference |

| Harmine (N2) - Zn2+ | 2.4 | [6] |

| Harmine (C1 methyl) - His205 | 2.4 | [6] |

| Harmine (benzene ring) - His211 | 2.4 | [6] |

| Harmine (benzene ring) - Val163 | 2.7 | [6] |

Conclusion

In silico modeling provides a powerful and cost-effective approach to study the interactions between MMP-3 and its inhibitors. Techniques such as molecular docking and molecular dynamics simulations, coupled with binding free energy calculations, offer detailed insights into the molecular basis of inhibition. This guide has outlined the key methodologies and provided specific protocols and data for the analysis of MMP-3 inhibitors. The continued application and refinement of these computational methods will undoubtedly accelerate the discovery and development of novel and selective MMP-3 inhibitors for the treatment of a wide range of diseases.

References

- 1. An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Molecular Docking Analysis of Chlorogenic Acid Against Matrix Metalloproteinases (MMPs) | Semantic Scholar [semanticscholar.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Cell-based assays and molecular simulation reveal that the anti-cancer harmine is a specific matrix metalloproteinase-3 (MMP-3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on a Novel Class of Selective Matrix Metalloproteinase-3 (MMP-3) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the intellectual property, mechanism of action, and experimental evaluation of a novel class of thiirane-based matrix metalloproteinase (MMP) inhibitors with activity against MMP-3. While not exclusively targeting MMP-3, the data presented in the foundational patent US20180237412A1, "Selective matrix metalloproteinase inhibitors," from the University of Notre Dame, offers valuable insights into the selective inhibition of MMPs. This document synthesizes the patent information with established scientific literature to serve as a detailed guide for researchers in the field.

Core Intellectual Property and Inhibition Profile

The patent US20180237412A1 discloses a series of thiirane-containing compounds designed as selective inhibitors of matrix metalloproteinases. While the primary focus of the patent is on the inhibition of gelatinases (MMP-2 and MMP-9), the inhibitory activity of these compounds was also evaluated against a panel of other MMPs, including stromelysin-1 (MMP-3).

The core innovation lies in the design of mechanism-based inhibitors that exhibit selectivity for certain MMPs. This selectivity is crucial for therapeutic applications, as broad-spectrum MMP inhibitors have previously failed in clinical trials due to off-target effects.

Quantitative Inhibition Data

The patent provides a qualitative assessment of the inhibition of MMP-3 by several exemplified compounds, noting "marginal to no inhibition" at the tested concentrations. For the purpose of providing a more quantitative context, this guide incorporates data from related studies on similar compounds. The following table summarizes the inhibitory constants (K_i) for a representative thiirane-based inhibitor against a panel of MMPs, illustrating the selectivity profile.

| Compound | MMP-1 (Collagenase-1) K_i (μM) | MMP-2 (Gelatinase-A) K_i (μM) | MMP-3 (Stromelysin-1) K_i (μM) | MMP-7 (Matrilysin) K_i (μM) | MMP-8 (Collagenase-2) K_i (μM) | MMP-9 (Gelatinase-B) K_i (μM) | MMP-14 (MT1-MMP) K_i (μM) |

| Representative Thiirane Inhibitor | > 50 | 0.63 | > 50 | > 50 | > 50 | 34 | 9.4 |

Note: The data presented is a composite representation from the patent and related publications for illustrative purposes.

Experimental Protocols

A detailed understanding of the methodologies used to assess inhibitor potency is critical for the replication and advancement of these findings. The following is a representative protocol for a fluorogenic substrate-based MMP-3 inhibition assay.

Principle of the Assay

The assay measures the enzymatic activity of MMP-3 by monitoring the cleavage of a specific fluorogenic substrate. This substrate consists of a peptide sequence recognized by MMP-3, flanked by a fluorescent reporter molecule and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by MMP-3, the reporter is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The potency of an inhibitor is determined by its ability to reduce the rate of this fluorescence increase.

Materials and Reagents

-

Recombinant human MMP-3 (catalytic domain)

-

Fluorogenic MMP-3 substrate (e.g., MOCAc-RPKPVE-Nva-WRK(Dnp)-NH₂)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35

-

Test compounds (inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader with excitation and emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 325/393 nm for Mca-containing substrates)

Assay Procedure

-

Enzyme Preparation: Dilute the stock solution of recombinant human MMP-3 to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay well is consistent across all conditions and does not exceed 1% (v/v), as higher concentrations can affect enzyme activity.

-

Assay Setup:

-

To each well of a 96-well black microplate, add the following in order:

-

Assay Buffer

-

Test compound solution (or DMSO for control wells)

-

MMP-3 enzyme solution

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Add the fluorogenic MMP-3 substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader. Take readings at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

If determining the inhibition constant (K_i), perform the assay with multiple substrate concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff).

-

Visualizing the Role of MMP-3 in Pathological Signaling

MMP-3 is implicated in a variety of diseases, including neuroinflammatory disorders and cancer metastasis. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

MMP-3 in Neuroinflammation

Caption: MMP-3 signaling in neuroinflammation.

MMP-3 in Cancer Metastasis

Caption: Role of MMP-3 in cancer cell metastasis.

Experimental Workflow for Inhibitor Screening

Caption: Workflow for MMP-3 inhibitor screening.

Conclusion and Future Directions

The intellectual property surrounding thiirane-based MMP inhibitors provides a promising foundation for the development of selective therapeutics. While the initial patent focuses on gelatinase inhibition, the evaluation against MMP-3 opens avenues for further optimization to target stromelysin-1 specifically. The detailed experimental protocols and understanding of MMP-3's role in pathological signaling pathways, as outlined in this guide, are essential for advancing this field of research. Future efforts should concentrate on synthesizing and evaluating new analogs with improved potency and selectivity for MMP-3, with the ultimate goal of developing novel treatments for diseases where MMP-3 is a key driver of pathology.

The Evolution of MMP3 Inhibition: A Technical Guide to Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix Metalloproteinase 3 (MMP3), or stromelysin-1, is a zinc-dependent endopeptidase with a pivotal role in extracellular matrix (ECM) remodeling. Its enzymatic activity extends beyond simple matrix degradation to include the activation of other pro-MMPs and the modulation of various signaling molecules, implicating it in a host of physiological and pathological processes. Dysregulation of MMP3 is a key factor in the progression of diseases such as osteoarthritis, rheumatoid arthritis, cancer metastasis, and cardiovascular diseases. Consequently, MMP3 has emerged as a significant therapeutic target. This technical guide provides an in-depth review of the development of MMP3 inhibitors, summarizing quantitative data, detailing key experimental protocols, and visualizing the complex biological and experimental pathways involved.

Introduction to MMP3 in Health and Disease

MMP3 is a member of the stromelysin subgroup of the MMP family, capable of degrading a wide array of ECM components, including proteoglycans, fibronectin, laminin, and type IV collagen. A crucial function of MMP3 is its role as a master activator within the MMP cascade; it can process and activate other pro-MMPs, such as pro-MMP1, pro-MMP7, pro-MMP8, pro-MMP9, and pro-MMP13, thereby amplifying ECM turnover.[1] This broad activity makes MMP3 a central node in tissue remodeling, wound healing, and inflammation.

However, the overexpression or aberrant activity of MMP3 contributes significantly to pathology. In osteoarthritis, it is a key driver of cartilage degradation. In cancer, it facilitates tumor invasion and metastasis by breaking down tissue barriers.[2] Its involvement in multiple disease pathways underscores the therapeutic potential of targeted MMP3 inhibition.

The journey of MMP inhibitor development has been challenging. Early, broad-spectrum inhibitors, often featuring a hydroxamate group to chelate the catalytic zinc ion, failed in clinical trials due to a lack of efficacy and severe dose-limiting side effects, most notably musculoskeletal syndrome (MSS).[1] This has driven the field toward the rational design of highly selective, non-hydroxamate inhibitors to improve safety and therapeutic efficacy.

Signaling Pathways Regulating MMP3 Expression

The expression of the MMP3 gene is tightly regulated at the transcriptional level by a complex network of signaling pathways. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), are potent inducers of MMP3 and are often upregulated in pathological conditions. These cytokines activate downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which converge on the MMP3 gene promoter to drive its transcription.

Caption: Key signaling pathways regulating MMP3 gene transcription.

Quantitative Data on MMP3 Inhibitors

The development of MMP3 inhibitors has evolved from broad-spectrum agents to highly selective compounds. The potency and selectivity of these inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). A lower value indicates higher potency. The following table summarizes quantitative data for a selection of MMP3 inhibitors, highlighting different chemical classes and their selectivity profiles.

| Inhibitor | Class / Zinc-Binding Group (ZBG) | MMP3 IC50 / Ki | Selectivity Profile & Notes | Reference(s) |

| Marimastat (BB-2516) | Hydroxamate | 200 nM (IC50) | Broad-spectrum inhibitor. Also inhibits MMP1 (5 nM), MMP2 (6 nM), MMP9 (3 nM). Associated with musculoskeletal side effects. | [1] |

| UK-370106 | Carboxylate (Non-hydroxamate) | 23 nM (IC50) | Highly selective for MMP3 and MMP12 (42 nM). Over 100-fold more selective for MMP3 than for MMPs 1, 2, 8, 9, 13, and 14. | [3][4][5][6][7] |

| MMP-3 Inhibitor I | Peptidomimetic | 5 µM (IC50) | Based on a conserved sequence from the propeptide domain of MMP3. | [8] |

| Luteolin 7-O-glucuronide | Flavonoid (Natural Product) | 7.99 µM (IC50) | Natural product derivative with moderate potency. Also inhibits MMP1, MMP8, MMP9, and MMP13. | [9] |

| (S)-17b | Non-hydroxamate | 63% inhibition at 1 µM | A selective MMP13 inhibitor that shows moderate cross-reactivity with MMP3. | [10] |

Key Experimental Protocols

The evaluation of MMP3 inhibitors requires a multi-step process involving biochemical assays, cell-based models, and in vivo studies.

MMP3 Enzyme Inhibition Assay (Fluorometric)

This protocol describes a high-throughput method to determine the IC50 value of a test compound based on Förster Resonance Energy Transfer (FRET).

-

Principle: A synthetic peptide substrate contains a fluorescent donor (e.g., Mca) and a quencher (e.g., Dnp) at its ends. In the intact peptide, the quencher absorbs the energy emitted by the donor. Upon cleavage by active MMP3, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity. Inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.

-

Materials:

-

Recombinant human MMP3 (active form)

-

MMP3 FRET substrate

-

Assay Buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35, pH 7.5)

-

Test compounds (serial dilutions in DMSO)

-

Known MMP inhibitor (e.g., GM6001) as a positive control

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 325/393 nm)

-

-

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) in assay buffer. Also prepare a positive control and a no-inhibitor (vehicle) control.

-

Enzyme Preparation: Dilute the active MMP3 enzyme to the desired working concentration in cold assay buffer.

-

Reaction Setup: To each well of the microplate, add:

-

50 µL of assay buffer.

-

10 µL of the diluted test compound, positive control, or vehicle.

-

20 µL of diluted MMP3 enzyme.

-

-

Pre-incubation: Mix and incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the MMP3 FRET substrate to each well to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the reaction rate (slope) for each well.

-

Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Cell-Based Invasion Assay (Transwell Model)

This assay assesses the ability of an inhibitor to block cell invasion through a basement membrane matrix, a process often mediated by MMPs.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (a reconstituted basement membrane). Chemoattractants in the lower chamber stimulate the cells to invade through the Matrigel and the membrane. The number of cells that successfully invade to the lower side of the membrane is quantified.

-

Materials:

-

Aggressive cancer cell line known to express MMP3 (e.g., HT1080 fibrosarcoma)

-

Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

Test inhibitor

-

Calcein-AM or Crystal Violet for cell staining

-

-

Procedure:

-

Preparation: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Starve the cells in serum-free medium for 12-24 hours. Resuspend the cells in serum-free medium containing the test inhibitor at various concentrations and seed them into the upper chamber of the prepared inserts.

-

Invasion: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 18-48 hours (depending on the cell line) at 37°C in a CO2 incubator.

-

Quantification:

-

Remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol.

-

Stain the cells with Crystal Violet and dissolve the stain for absorbance reading, or use a fluorescent dye like Calcein-AM and read on a plate reader.

-

-

Analysis: Compare the number of invading cells in inhibitor-treated wells to the vehicle-treated control to determine the percentage of invasion inhibition.

-

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure to evaluate the efficacy of an MMP3 inhibitor in a preclinical animal model of cancer.

-

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test inhibitor, and the effect on tumor growth and metastasis is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., Nude or SCID)

-

Tumor cell line (e.g., MDA-MB-435 breast cancer)

-

Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control, positive control, test inhibitor at different doses).

-

Treatment: Administer the inhibitor and controls according to the planned schedule (e.g., daily oral gavage) for a period of 3-6 weeks.

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, zymography to assess MMP activity).

-

Analysis: Compare the tumor growth curves between the treatment and control groups to determine the therapeutic efficacy (e.g., Tumor Growth Inhibition, TGI %).

-

MMP3 Inhibitor Discovery and Development Workflow

The path from an initial concept to a clinical candidate is a systematic process involving multiple stages of screening and validation. This workflow ensures that only the most promising compounds with desirable potency, selectivity, and drug-like properties advance.

Caption: A typical workflow for MMP3 inhibitor drug discovery.

Conclusion and Future Directions

The development of MMP3 inhibitors has been revitalized by a deeper understanding of the enzyme's biology and the structural basis for inhibitor selectivity. The failures of early broad-spectrum inhibitors have provided critical lessons, shifting the focus from pan-MMP inhibition to the development of highly selective agents that target individual MMPs or specific disease-related pathways. Non-hydroxamate zinc-binding groups and strategies targeting exosites outside the catalytic domain are promising avenues for achieving this selectivity and overcoming the toxicity issues that plagued first-generation compounds.

Future research will likely concentrate on:

-

Developing Allosteric Inhibitors: Targeting sites other than the highly conserved active site to achieve greater selectivity.

-

Targeted Delivery Systems: Designing drug delivery systems that concentrate the inhibitor at the site of disease, minimizing systemic exposure and side effects.

-

Combination Therapies: Exploring the synergistic potential of MMP3 inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, in complex diseases like cancer.

By leveraging advanced structural biology, computational chemistry, and innovative screening platforms, the development of safe and effective MMP3 inhibitors for a range of debilitating diseases remains a promising and attainable goal for therapeutic intervention.

References

- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. apexbt.com [apexbt.com]

- 6. UK-370106 | MMP-3/MMP-12 Inhiibitor | DC Chemicals [dcchemicals.com]

- 7. UK 370106 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 8. labmix24.com [labmix24.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MMP3 Inhibitor In Vitro Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro enzyme assay to screen for and characterize inhibitors of Matrix Metalloproteinase-3 (MMP3), also known as stromelysin-1.

Introduction

Matrix Metalloproteinase-3 (MMP3) is a zinc-dependent endopeptidase involved in the breakdown of extracellular matrix components.[1][2] Its activity is crucial in physiological processes like tissue remodeling, wound healing, and embryonic development.[2] However, dysregulated MMP3 activity is implicated in various pathologies, including arthritis, tumor invasion, and metastasis.[1][2] Therefore, the identification of potent and specific MMP3 inhibitors is a key objective in drug discovery. This protocol describes a fluorogenic assay for the sensitive and continuous measurement of MMP3 activity, suitable for high-throughput screening of potential inhibitors.

The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate contains a fluorescent donor (e.g., Mca) and a quencher (e.g., Dnp) in close proximity. In its intact state, the quencher absorbs the fluorescence emitted by the donor. Upon cleavage of the peptide by active MMP3, the donor and quencher are separated, leading to a measurable increase in fluorescence.[3]

Signaling Pathway of MMP3 Regulation

The expression of the MMP3 gene is regulated by several signaling pathways, primarily initiated by extracellular stimuli such as growth factors and pro-inflammatory cytokines like TNF-α and IL-1β. Key pathways include the Mitogen-Activated Protein Kinase (MAPK), NF-κB, and PI3K/Akt pathways, which ultimately lead to the transcription of the MMP3 gene.[4][5]

Data Presentation

The inhibitory activity of compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). Below is a table summarizing the inhibitory activities of known MMP inhibitors against MMP3.

| Inhibitor | MMP3 IC50 (nM) | MMP3 Ki (nM) | Notes |

| GM6001 (Ilomastat) | 1.9 | 27 | A broad-spectrum MMP inhibitor, commonly used as a positive control.[6] |

| MMP-3 Inhibitor I | 5,000 | - | A specific peptide-based inhibitor. |

| R-94138 | 28 | - | A potent, non-peptidic MMP inhibitor.[7] |

| CGS-27023A | 300 | - | A non-peptidic MMP-3 inhibitor.[7] |

Experimental Protocols

Materials and Reagents

-

Recombinant Human MMP3: (Active form)

-

Fluorogenic MMP3 Substrate: Mca-Arg-Pro-Lys-Pro-Val-Glu-Nval-Trp-Arg-Lys(Dnp)-NH2.[8][9] Stock solution (1-2 mM) in DMSO.

-

Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% (w/v) Brij-35, pH 7.5.

-

Positive Control Inhibitor: GM6001 (Ilomastat). Stock solution (1 mM) in DMSO.

-

Test Compounds: Stock solutions in DMSO.

-

96-well black, flat-bottom microplates.

-

Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm.

Experimental Workflow

The following diagram outlines the key steps of the MMP3 inhibitor screening assay.

Detailed Assay Protocol

-

Reagent Preparation:

-

Prepare a sufficient volume of Assay Buffer for all dilutions.

-

Thaw the MMP3 enzyme, substrate, and inhibitor stocks on ice.

-

Dilute the active MMP3 enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Dilute the MMP3 substrate to the desired working concentration (e.g., 10-20 µM) in Assay Buffer.

-

Prepare serial dilutions of the test compounds and the positive control (GM6001) in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Plate Setup (96-well format):

-

Blank (Substrate Control): Add 50 µL of Assay Buffer and 50 µL of the diluted MMP3 substrate.

-

Negative Control (Enzyme Activity): Add 50 µL of Assay Buffer containing the appropriate concentration of DMSO and 50 µL of the diluted MMP3 enzyme.

-

Positive Control: Add 50 µL of the diluted GM6001 and 50 µL of the diluted MMP3 enzyme.

-

Test Compounds: Add 50 µL of the diluted test compounds and 50 µL of the diluted MMP3 enzyme.

-

-

Pre-incubation:

-

Gently tap the plate to mix the contents.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the diluted MMP3 substrate to all wells.

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.

-

Data Analysis

-

Calculate Reaction Rates:

-

For each well, determine the rate of increase in fluorescence (RFU/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank (substrate control) from all other rates to correct for background fluorescence.

-

-

Calculate Percent Inhibition:

-

The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Negative Control)] x 100

-

-

Determine IC50 Values:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Conclusion